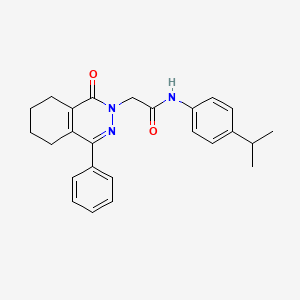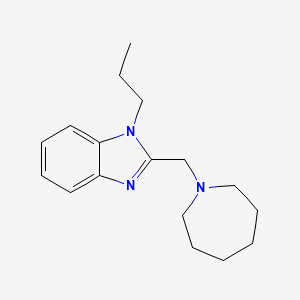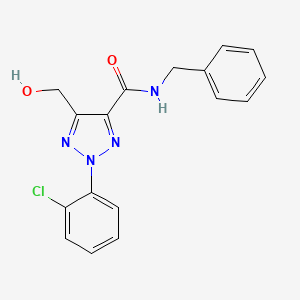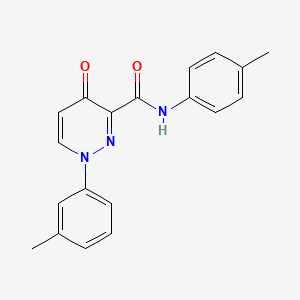![molecular formula C20H17ClFN3OS B11372711 5-chloro-N-(2,5-dimethylphenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11372711.png)
5-chloro-N-(2,5-dimethylphenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-N-(2,5-dimethylphenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}pyrimidine-4-carboxamide: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro, dimethylphenyl, fluorophenyl, and sulfanyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2,5-dimethylphenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as amidines and β-dicarbonyl compounds, under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the Dimethylphenyl Group: This step involves a nucleophilic aromatic substitution reaction where the dimethylphenyl group is introduced using a suitable nucleophile.
Addition of the Fluorophenylmethylsulfanyl Group: The fluorophenylmethylsulfanyl group can be attached through a thiolation reaction, where a thiol reagent reacts with the pyrimidine ring.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The chloro and fluorophenyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to amines.
Substitution: Introduction of new functional groups replacing the chloro or fluorophenyl groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and medicinal chemistry.
Biology
In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, the compound may find applications in the development of advanced materials, agrochemicals, or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 5-chloro-N-(2,5-dimethylphenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structural features allow it to bind to these targets with high affinity, resulting in the desired biological or chemical effects.
類似化合物との比較
Similar Compounds
- 5-Chloro-N-(2,5-dimethylphenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidine-4-carboxamide
- 5-Chloro-N-(2,5-dimethylphenyl)-2-{[(4-bromophenyl)methyl]sulfanyl}pyrimidine-4-carboxamide
- 5-Chloro-N-(2,5-dimethylphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide
Uniqueness
The uniqueness of 5-chloro-N-(2,5-dimethylphenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}pyrimidine-4-carboxamide lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
特性
分子式 |
C20H17ClFN3OS |
|---|---|
分子量 |
401.9 g/mol |
IUPAC名 |
5-chloro-N-(2,5-dimethylphenyl)-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H17ClFN3OS/c1-12-3-4-13(2)17(9-12)24-19(26)18-16(21)10-23-20(25-18)27-11-14-5-7-15(22)8-6-14/h3-10H,11H2,1-2H3,(H,24,26) |
InChIキー |
AURXOOVODHZTPW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-tert-butylphenoxy)-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B11372628.png)
![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide](/img/structure/B11372632.png)
![2-(3,5-dimethylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}acetamide](/img/structure/B11372639.png)
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B11372643.png)
![5-chloro-N-{2-[(4-ethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11372655.png)


![2-(benzylsulfonyl)-5-chloro-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B11372666.png)


![1-(4-ethoxyphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11372693.png)
![N-(3-chlorophenyl)-2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11372714.png)
![4-(4-Methylphenyl)-6-oxo-2-[(3-phenoxypropyl)sulfanyl]-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11372723.png)
![2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11372726.png)
